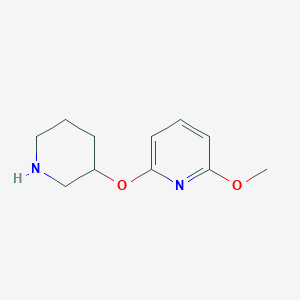
3-(Perfluorophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Perfluorophenyl)propanenitrile is an organic compound characterized by the presence of a perfluorinated phenyl group attached to a propanenitrile moiety. This compound is of significant interest due to its unique chemical properties, which are influenced by the highly electronegative fluorine atoms in the perfluorophenyl group. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorophenyl)propanenitrile typically involves the reaction of perfluorobenzene with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where perfluorobenzene reacts with a propanenitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Perfluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The perfluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of perfluorophenyl carboxylic acids.
Reduction: Formation of 3-(Perfluorophenyl)propanamine.
Substitution: Various substituted perfluorophenyl derivatives.
Applications De Recherche Scientifique
3-(Perfluorophenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of 3-(Perfluorophenyl)propanenitrile is primarily influenced by the electron-withdrawing effects of the perfluorophenyl group. This effect can alter the reactivity of the nitrile group, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparaison Avec Des Composés Similaires
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the perfluorinated aromatic ring.
Acetonitrile: Another simple nitrile, commonly used as a solvent in organic synthesis.
Aminopropionitrile: Contains an amino group, offering different reactivity compared to 3-(Perfluorophenyl)propanenitrile
Uniqueness: this compound stands out due to its perfluorinated aromatic ring, which imparts unique chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and stable compounds.
Propriétés
Formule moléculaire |
C9H4F5N |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
3-(2,3,4,5,6-pentafluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H4F5N/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-2H2 |
Clé InChI |
WWFWBAVZSKWVHN-UHFFFAOYSA-N |
SMILES canonique |
C(CC1=C(C(=C(C(=C1F)F)F)F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



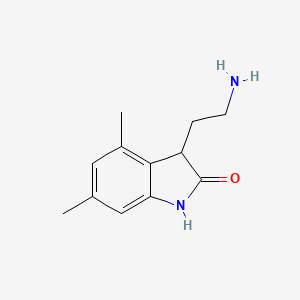
![3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride](/img/structure/B13523919.png)
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
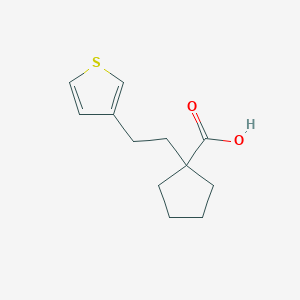
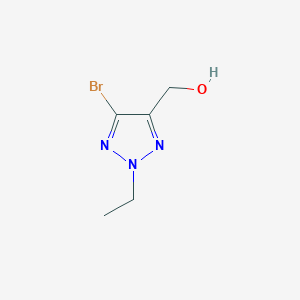

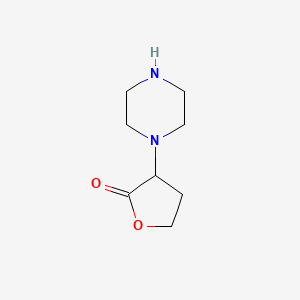
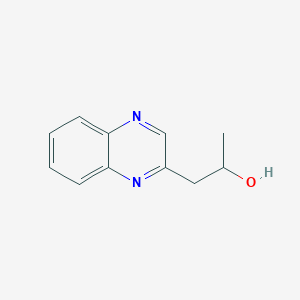
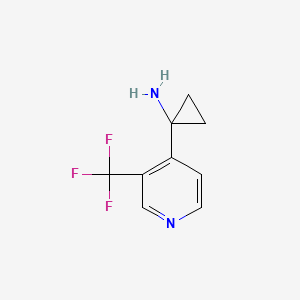
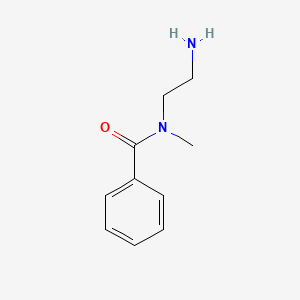
![tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)

